molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1

1-[4-(3-Azidopropoxy)-phenyl]-ethanone

Cat. No. B1450199
M. Wt: 219.24 g/mol
InChI Key: KVKIRBNEWDFCHB-UHFFFAOYSA-N
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Description

“1-[4-(3-Azidopropoxy)-phenyl]-ethanone”, also known as APE, is a synthetic compound that belongs to the family of ketones1. APE is a versatile molecule that has gained significant attention in the scientific community due to its unique chemical and physical properties1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. However, similar compounds have been synthesized through reactions involving corresponding acids and alcohols2.



Molecular Structure Analysis

The molecular structure of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not directly available. However, a related compound, “1,1,1-Tris[4-(3-azidopropoxy)phenyl]ethane”, contains 76 bonds; 43 non-H bonds, 24 multiple bonds, 18 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 3 positively charged N, and 3 ethers (aromatic)3.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, it is known to be a synthetic compound that belongs to the family of ketones1.


Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-[4-(3-Azidopropoxy)-phenyl]-ethanone and similar compounds have been studied for their potential as photoremovable protecting groups for carboxylic acids. The protecting group, HAPE, is utilized to shield various carboxylic acids. Upon photolysis, the protected compound releases the acid, demonstrating a practical application in synthesis processes where controlled release is essential (Atemnkeng et al., 2003).

Antimicrobial Activity

Various derivatives of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against different bacterial strains, making them valuable in pharmaceutical research focused on developing new antimicrobial agents (Dave et al., 2013), (Wanjari, 2020).

Synthesis of Azo Dyes and Electrochemical Characterization

Azo dyes synthesized from compounds like 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been studied for their electrochemical properties. These studies are significant for applications in dyeing processes and understanding the electrochemical behaviors of such compounds (Surucu et al., 2016).

Structural Chemistry and Anti-Inflammatory Activity

Compounds structurally related to 1-[4-(3-Azidopropoxy)-phenyl]-ethanone have been explored for their anti-inflammatory properties. These studies are crucial in the development of new pharmaceuticals and understanding the molecular basis of anti-inflammatory activity (Singh et al., 2020).

Synthesis and Characterization in Organic Chemistry

These compounds are also key subjects in organic chemistry for their synthesis and characterization, contributing to our understanding of chemical structures and reactions. This area of research aids in the development of new synthetic methods and materials (Hasan et al., 2019), (Mehton et al., 2009).

Safety And Hazards

Specific safety and hazard information for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not available in the retrieved data.


Future Directions

The future directions for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, similar compounds have been used in the development of new pesticides with novel structures and unique mechanisms of action5.


Please note that this analysis is based on the available information and may not cover all aspects of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

1-[4-(3-azidopropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIRBNEWDFCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Azidopropoxy)-phenyl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SY Zhang, DJ Fu, XX Yue, YC Liu, J Song, HH Sun… - Molecules, 2016 - mdpi.com
A series of novel chalcone-1,2,3-triazole-azole hybrids were designed, synthesized and evaluated for their antiproliferative activity against three selected cancer cell lines (SK-N-SH, EC-…
Number of citations: 53 www.mdpi.com

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